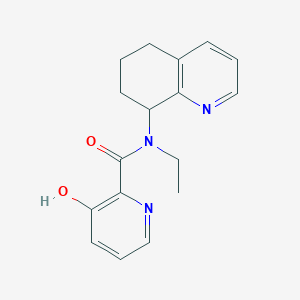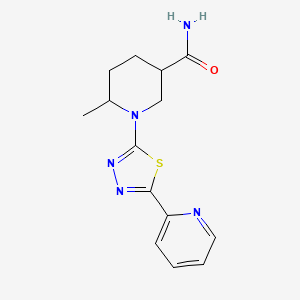
N-ethyl-3-hydroxy-N-(5,6,7,8-tetrahydroquinolin-8-yl)pyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-3-hydroxy-N-(5,6,7,8-tetrahydroquinolin-8-yl)pyridine-2-carboxamide, also known as THQ, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. THQ is a small molecule that belongs to the class of N-acyl amino acid derivatives and has been shown to possess various biological activities, including anti-inflammatory, neuroprotective, and antitumor effects.
Mécanisme D'action
The exact mechanism of action of N-ethyl-3-hydroxy-N-(5,6,7,8-tetrahydroquinolin-8-yl)pyridine-2-carboxamide is not fully understood, but it has been suggested that its biological activities are mediated through the modulation of various signaling pathways. N-ethyl-3-hydroxy-N-(5,6,7,8-tetrahydroquinolin-8-yl)pyridine-2-carboxamide has been shown to activate the Nrf2/ARE pathway, which plays a crucial role in the regulation of cellular antioxidant defense mechanisms. N-ethyl-3-hydroxy-N-(5,6,7,8-tetrahydroquinolin-8-yl)pyridine-2-carboxamide has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects
N-ethyl-3-hydroxy-N-(5,6,7,8-tetrahydroquinolin-8-yl)pyridine-2-carboxamide has been shown to possess various biochemical and physiological effects, including antioxidant, anti-inflammatory, and antitumor activities. N-ethyl-3-hydroxy-N-(5,6,7,8-tetrahydroquinolin-8-yl)pyridine-2-carboxamide has been demonstrated to scavenge reactive oxygen species and reduce oxidative stress-induced damage in cells. N-ethyl-3-hydroxy-N-(5,6,7,8-tetrahydroquinolin-8-yl)pyridine-2-carboxamide has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. In addition, N-ethyl-3-hydroxy-N-(5,6,7,8-tetrahydroquinolin-8-yl)pyridine-2-carboxamide has been shown to induce apoptosis and inhibit the proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-ethyl-3-hydroxy-N-(5,6,7,8-tetrahydroquinolin-8-yl)pyridine-2-carboxamide has several advantages for use in lab experiments. It is a small molecule that is easy to synthesize and purify, making it readily available for use in various assays. N-ethyl-3-hydroxy-N-(5,6,7,8-tetrahydroquinolin-8-yl)pyridine-2-carboxamide has also been shown to possess multiple biological activities, making it a versatile tool for studying various biological processes. However, N-ethyl-3-hydroxy-N-(5,6,7,8-tetrahydroquinolin-8-yl)pyridine-2-carboxamide also has limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on N-ethyl-3-hydroxy-N-(5,6,7,8-tetrahydroquinolin-8-yl)pyridine-2-carboxamide. One potential direction is the development of N-ethyl-3-hydroxy-N-(5,6,7,8-tetrahydroquinolin-8-yl)pyridine-2-carboxamide-based drugs for the treatment of various diseases, including Alzheimer's disease, cancer, and inflammatory bowel disease. Another direction is the investigation of the molecular mechanisms underlying the biological activities of N-ethyl-3-hydroxy-N-(5,6,7,8-tetrahydroquinolin-8-yl)pyridine-2-carboxamide, which could lead to the identification of new drug targets. Additionally, the optimization of the synthesis and purification methods for N-ethyl-3-hydroxy-N-(5,6,7,8-tetrahydroquinolin-8-yl)pyridine-2-carboxamide could facilitate its use in various research applications.
Méthodes De Synthèse
The synthesis of N-ethyl-3-hydroxy-N-(5,6,7,8-tetrahydroquinolin-8-yl)pyridine-2-carboxamide involves the reaction of 2-pyridinecarboxylic acid with ethyl 3-aminobenzoate, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after the reaction of the reduced intermediate with 8-bromo-5,6,7,8-tetrahydroquinoline.
Applications De Recherche Scientifique
N-ethyl-3-hydroxy-N-(5,6,7,8-tetrahydroquinolin-8-yl)pyridine-2-carboxamide has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and immunology. In neuroscience, N-ethyl-3-hydroxy-N-(5,6,7,8-tetrahydroquinolin-8-yl)pyridine-2-carboxamide has been shown to protect neurons from oxidative stress-induced damage and improve cognitive function in animal models of Alzheimer's disease. In cancer research, N-ethyl-3-hydroxy-N-(5,6,7,8-tetrahydroquinolin-8-yl)pyridine-2-carboxamide has been demonstrated to inhibit the growth and proliferation of various cancer cell lines, including breast, prostate, and lung cancer cells. In immunology, N-ethyl-3-hydroxy-N-(5,6,7,8-tetrahydroquinolin-8-yl)pyridine-2-carboxamide has been shown to modulate the immune response and reduce inflammation in animal models of inflammatory bowel disease.
Propriétés
IUPAC Name |
N-ethyl-3-hydroxy-N-(5,6,7,8-tetrahydroquinolin-8-yl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-2-20(17(22)16-14(21)9-5-11-19-16)13-8-3-6-12-7-4-10-18-15(12)13/h4-5,7,9-11,13,21H,2-3,6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJNIJEFGUSYVKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCC2=C1N=CC=C2)C(=O)C3=C(C=CC=N3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-3-hydroxy-N-(5,6,7,8-tetrahydroquinolin-8-yl)pyridine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(1,2,4-Oxadiazol-3-yl)azepan-1-yl]-(1-phenyl-1,2,4-triazol-3-yl)methanone](/img/structure/B7631439.png)
![1-(4-Hydroxy-3-methylphenyl)-3-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]urea](/img/structure/B7631448.png)
![3-[2-[2-(1,2,4-Oxadiazol-3-yl)azepan-1-yl]-2-oxoethyl]-1,3-dihydroindol-2-one](/img/structure/B7631450.png)

![Methyl 2-[(2-ethylsulfanylcyclohexyl)amino]acetate](/img/structure/B7631458.png)
![1-[1-(2,2-Difluoroethyl)pyrazol-3-yl]-3-(4-hydroxyphenyl)urea](/img/structure/B7631475.png)
![(2R)-1-[(2-ethylsulfanylcyclohexyl)amino]butan-2-ol](/img/structure/B7631483.png)
![4-N-[3-(4-ethylpiperazin-1-yl)-2-methylpropyl]pyrido[2,3-d]pyrimidine-4,7-diamine](/img/structure/B7631484.png)
![6-[2-hydroxypropyl(methyl)amino]-N-prop-2-ynylpyridine-3-carboxamide](/img/structure/B7631496.png)
![5-bromo-4-methoxy-N-[1-(2H-tetrazol-5-yl)cyclopropyl]thiophene-2-carboxamide](/img/structure/B7631509.png)
![1-[(3-Hydroxycyclobutyl)methyl]-1-methyl-3-[[1-(3-methylphenyl)cyclopentyl]methyl]urea](/img/structure/B7631529.png)
![2-[[5-(Difluoromethoxy)pyridin-2-yl]amino]cyclopentan-1-ol](/img/structure/B7631533.png)
![N-[4-[(2-methylfuran-3-yl)sulfonylmethyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B7631538.png)
![3-[(4-Cyclohexyloxyphenyl)methyl]-1-[(3-hydroxycyclobutyl)methyl]-1-methylurea](/img/structure/B7631544.png)